

## Application Notes and Protocols: Formulating Stable Squalane Emulsions for Parenteral Use

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Audience: Researchers, scientists, and drug development professionals.

### Introduction

**Squalane**, the hydrogenated form of squalene, is a biocompatible and biodegradable oil that is extensively used in the formulation of stable oil-in-water (o/w) emulsions for parenteral administration.[1] These emulsions are critical components in various pharmaceutical applications, most notably as vaccine adjuvants and as delivery vehicles for lipophilic drugs.[1] [2][3] **Squalane**'s high stability and safety profile make it an excellent choice for parenteral formulations, which must be sterile, isotonic, and biocompatible.[1]

This document provides detailed protocols for the formulation, characterization, and stability testing of **squalane** emulsions intended for parenteral use. It also includes a summary of various established formulations and their physicochemical properties.

## **Key Formulation Components and Considerations**

The stability and efficacy of a **squalane** emulsion depend on the appropriate selection of its components.

- Oil Phase: **Squalane** is preferred over squalene for its higher oxidative stability.[1]
- Aqueous Phase: Typically consists of water for injection (WFI) or a buffer solution (e.g., phosphate-buffered saline, citrate buffer) to maintain a physiological pH.[1]



- Emulsifiers/Surfactants: A combination of surfactants is often used to achieve a stable
  interfacial film around the oil droplets. Non-ionic surfactants like Polysorbate 80 (Tween® 80)
  and sorbitan esters (Span®) are common.[1][4] The Hydrophile-Lipophile Balance (HLB) of
  the surfactant blend is a critical parameter for emulsion stability.
- Tonicity Modifiers: Isotonicity with physiological fluids is required for parenteral administration and can be achieved using agents like glycerol.[1]
- Antioxidants: To prevent oxidation, especially if squalene is used, antioxidants like αtocopherol may be included.[1]

## **Quantitative Data Summary**

The following tables summarize the composition and physicochemical properties of several well-documented **squalane** and squalene-based emulsions.

Table 1: Composition of Squalane/Squalene Emulsions for Parenteral Use



Formulation Name	Oil Phase (% w/v or v/v)	Emulsifiers/Su rfactants (% w/v or v/v)	Aqueous Phase/Other Components	Reference
SAF	5% w/v Squalane	2.5% w/v Pluronic® L121, 0.2% w/v Tween® 80	Phosphate Buffered Saline (PBS), pH 7.4	[1]
DETOX®	1% Squalane	0.2% Tween® 80	Contains  Monophosphoryl Lipid A (MPL) and Cell Wall Skeleton (CWS)	[1]
PROVAX™	15% w/v Squalane	3.75% w/v Pluronic® L121, 0.6% w/v Tween® 80	Triple concentrate formulation	[5]
MF59®	4.3% w/v Squalene	0.5% w/v Tween® 80, 0.5% w/v Span® 85	Citrate buffer	[4]
AS03	2.5% v/v Squalene	0.9% v/v Tween® 80, 2.5% v/v α- tocopherol	Phosphate Buffered Saline (PBS), pH 6.8 (after 2-fold dilution of SB62)	[1]
Stable Emulsion (SE)	10% v/v Squalene	1.9% w/v Lecithin, 0.091% w/v Pluronic® F68	25 mM Ammonium Phosphate Buffer, pH 5.1, 1.8% v/v Glycerol, 0.05% w/v α-tocopherol	[1]



Table 2: Physicochemical Properties of Parenteral Emulsions

Formulation Name	Average Particle Size (nm)	Zeta Potential (mV)	Polydispersity Index (PDI)	Reference
SAF	150 - 160	Not Reported	Not Reported	[1]
MF59®	~160	Not Reported	Not Reported	[6]
AS03	~150 - 155	Not Reported	Not Reported	[1]
Experimental Squalene Emulsions (F1- F15)	322 - 812	-10 to -30	0.19 - 0.38	[4]

# Experimental Protocols Protocol for Preparation of a Generic Squalane Emulsion

This protocol describes the preparation of a stable **squalane** o/w emulsion using a high-pressure homogenization method.

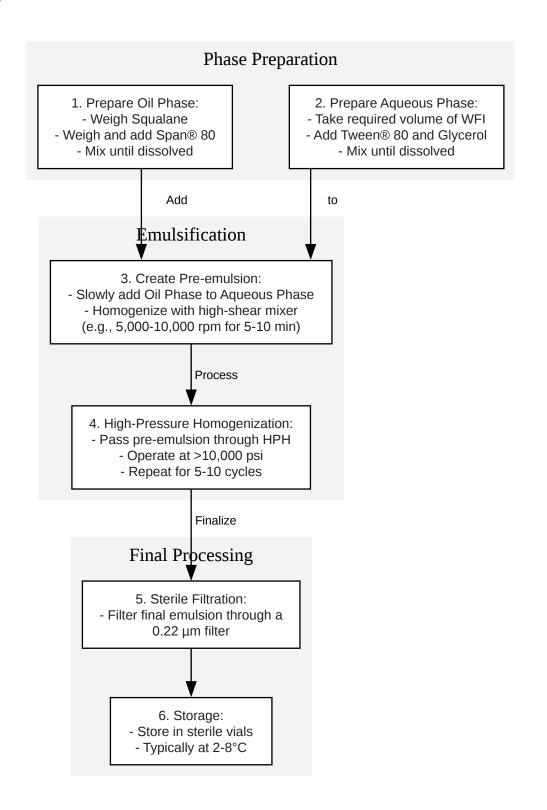
#### 4.1.1 Materials and Equipment

- Squalane (pharmaceutical grade)
- Polysorbate 80 (Tween® 80)
- Sorbitan monooleate (Span® 80)
- Glycerol
- Water for Injection (WFI)
- High-shear mixer (e.g., Ultra-Turrax)



- High-pressure homogenizer (e.g., Microfluidizer)
- Analytical balance and standard laboratory glassware

#### 4.1.2 Preparation Workflow





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Caption: Workflow for **Squalane** Emulsion Preparation.

#### 4.1.3 Detailed Steps

- Oil Phase Preparation: Accurately weigh the required amounts of **squalane** and Span® 80. Mix thoroughly until the surfactant is completely dissolved in the oil.
- Aqueous Phase Preparation: In a separate vessel, combine the required amounts of WFI,
   Tween® 80, and glycerol. Stir until all components are fully dissolved.
- Pre-emulsification: Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer. Continue mixing for 5-10 minutes to form a coarse pre-emulsion.[7]
- High-Pressure Homogenization (HPH): Pass the pre-emulsion through a high-pressure homogenizer. The homogenization pressure and number of cycles are critical parameters that determine the final droplet size.[8][9] Typically, pressures above 10,000 psi and multiple cycles (5 or more) are required to achieve a narrow size distribution with an average droplet size below 200 nm.[6][9]
- Final Processing: The resulting nanoemulsion can then be terminally sterilized.

## **Protocol for Physicochemical Characterization**

#### 4.2.1 Particle Size and Zeta Potential Analysis

 Method: Dynamic Light Scattering (DLS) is used to measure the mean droplet diameter, polydispersity index (PDI), and zeta potential.

#### Procedure:

- Dilute a sample of the emulsion with WFI or the appropriate buffer to a suitable concentration for DLS analysis.
- Place the diluted sample in a cuvette and insert it into the DLS instrument.
- Equilibrate the sample to the desired temperature (e.g., 25°C).



- Perform the measurement according to the instrument's software instructions.
- The mean droplet size should ideally be below 500 nm for parenteral emulsions.[7] A low PDI value (e.g., < 0.3) indicates a narrow and uniform size distribution.[4]</li>
- Zeta potential provides an indication of the emulsion's stability against coalescence;
   values further from zero (e.g., > |25| mV) suggest better stability.[4]

#### 4.2.2 pH and Osmolality Measurement

- Method: Use a calibrated pH meter and osmometer.
- Procedure:
  - Measure the pH of the undiluted emulsion. The pH should be within a physiologically acceptable range (typically 6.0-8.0).
  - Measure the osmolality to ensure the formulation is isotonic.

## **Protocol for Stability Testing**

- Objective: To evaluate the physical and chemical stability of the squalane emulsion under various storage conditions.
- Procedure:
  - Store aliquots of the emulsion in sealed, sterile vials at different temperatures (e.g., 4°C, 25°C, and 40°C).[10]
  - At specified time points (e.g., 0, 1, 3, 6, and 12 months), withdraw samples and analyze them for:
    - Visual Appearance: Check for any signs of phase separation, creaming, or particle aggregation.
    - Particle Size and PDI: Monitor for changes in droplet size, which could indicate instability phenomena like Ostwald ripening or coalescence.[1]



- pH: Ensure the pH remains within the specified range.
- Chemical Integrity: Assay the concentration of squalane and any active pharmaceutical ingredient (API) if present.

#### **Protocol for Sterilization**

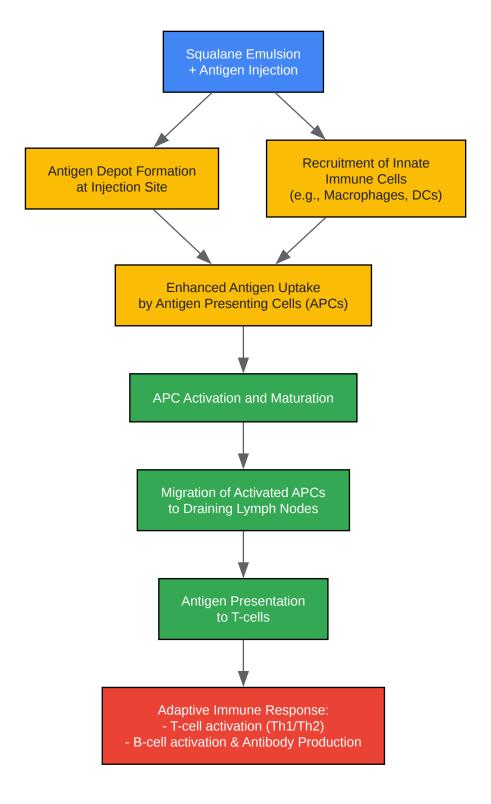
Parenteral emulsions must be sterile.[1] The choice of sterilization method depends on the stability of the formulation components.

- Terminal Sterile Filtration: This is a preferred method for heat-sensitive emulsions. It is feasible only if the emulsion droplet size is small enough to pass through a 0.22 μm sterilizing-grade filter without altering the emulsion's characteristics.[1][6] High-pressure homogenization can produce emulsions with a sufficiently small and narrow particle size distribution to make this possible.[6][11]
- Autoclaving (Moist Heat Sterilization): This method involves heating the final product in its container (e.g., at 121°C for 15 minutes).[12][13][14] However, high temperatures can cause degradation of emulsion components or changes in droplet size.[13] For some lipid emulsions, sterilization at a lower temperature (e.g., 110-115°C) for a longer duration may be a viable alternative to minimize degradation.[13][15]
- Aseptic Manufacturing: This involves sterilizing all individual components and the equipment separately, followed by manufacturing the emulsion under aseptic conditions. This is a more complex and costly alternative when terminal sterilization is not possible.[6]

## **Mechanism of Action as a Vaccine Adjuvant**

**Squalane**-based emulsions primarily act as delivery systems that enhance the immune response to a co-administered antigen.[16] The mechanism involves the recruitment and activation of innate immune cells at the injection site.





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Caption: Adjuvant Mechanism of **Squalane** Emulsions.



The emulsion creates a local depot, leading to the recruitment of antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages.[16] It enhances the uptake of the antigen by these cells, promotes their maturation, and facilitates their migration to the draining lymph nodes, where they initiate a robust adaptive immune response, stimulating both T-cell and B-cell pathways.[16][17]

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